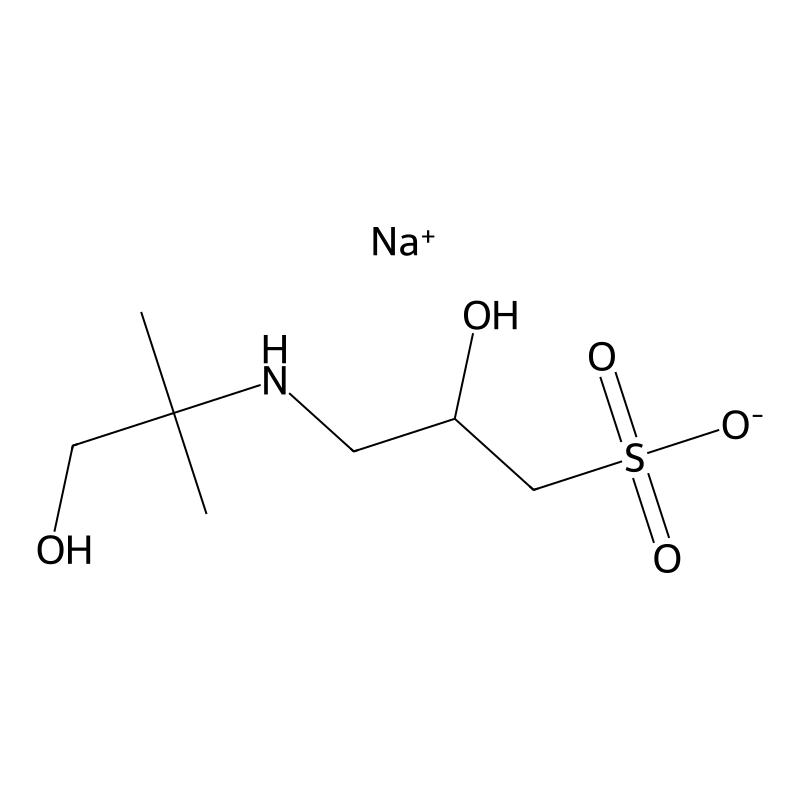AMPSO sodium salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Protein Electrophoresis Buffer:
One of the most prominent applications of AMPSO sodium salt lies in protein electrophoresis techniques, particularly Western blotting. The zwitterionic nature of AMPSO, meaning it carries both positive and negative charges at specific pH ranges, allows it to function effectively as a buffer solution. This buffering capacity is crucial in maintaining a consistent and optimal pH environment during protein separation through gel electrophoresis. Studies have shown that AMPSO buffers offer several advantages compared to traditional buffers like Tris-HCl, including:
- Improved protein transfer: AMPSO buffers demonstrate superior efficiency in transferring proteins from gels to membranes during Western blotting, leading to sharper and more defined bands. [Source: Santa Cruz Biotechnology: ]
- Wider pH range: AMPSO buffers possess a broader usable pH range (typically 8.3-9.7) compared to Tris-HCl, offering more flexibility when working with different types of proteins with varying isoelectric points. [Source: MP Biomedicals: ]
Other Research Applications:
Beyond protein electrophoresis, AMPSO sodium salt finds application in other scientific research areas:
- Cell culture: AMPSO buffers can be employed as culture media supplements, particularly for maintaining a stable pH environment in cell culture experiments. [Source: Sigma-Aldrich: ]
- Chromatography: AMPSO buffers can be used in various chromatographic techniques, including ion-exchange chromatography, due to their ability to control ionic strength and pH.
AMPSO sodium salt, scientifically known as 3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid sodium salt, is a zwitterionic compound primarily utilized as a buffering agent in biochemical and molecular biology applications. It has a molecular formula of and a molecular weight of approximately 249.26 g/mol. The compound is characterized by its ability to maintain a stable pH environment, making it essential for various laboratory processes where precise pH control is critical .
As a buffer, AMPSO sodium salt functions by accepting or donating protons (H+) in solution depending on the surrounding pH. This helps maintain a relatively constant pH environment, which is crucial for many biological experiments involving enzymes, proteins, and other molecules that are sensitive to pH changes [].
- Oxidation: Under specific conditions, AMPSO sodium salt can be oxidized, resulting in the formation of sulfonic acid derivatives.
- Reduction: The sulfonic acid group can be reduced to form sulfonate derivatives using reducing agents such as sodium borohydride.
- Substitution: The hydroxyl groups in AMPSO sodium salt can participate in nucleophilic substitution reactions with various nucleophiles under basic conditions .
Common Reagents and Conditions- Oxidizing Agents: Hydrogen peroxide and potassium permanganate.
- Reducing Agents: Sodium borohydride and lithium aluminum hydride.
- Nucleophiles: Amines and thiols can react with the hydroxyl groups.
AMPSO sodium salt exhibits significant biological activity primarily due to its buffering capacity. It helps maintain an optimal pH range (approximately 8.3 to 9.7), which is crucial for the activity of various enzymes and biochemical pathways. This stability is essential in applications such as cell culture media and enzyme assays, where fluctuations in pH can adversely affect biological processes .
The synthesis of AMPSO sodium salt typically involves the reaction of 3-chloro-2-hydroxypropanesulfonic acid with 1,1-dimethyl-2-hydroxyethylamine in an aqueous medium. The reaction conditions are carefully controlled to optimize yield and purity, including maintaining specific temperature and pH levels. In industrial settings, large-scale reactors are employed for efficient production, followed by purification processes such as crystallization and filtration to achieve high-purity products suitable for research and application .
AMPSO sodium salt finds extensive use across various fields:
- Biochemistry: As a buffer in protein purification, separation, and solubilization processes.
- Molecular Biology: Employed in cell culture media to maintain pH stability during experiments.
- Diagnostics: Utilized in diagnostic assays and pharmaceutical formulations where pH control is essential.
- Industrial
Several compounds exhibit similar buffering properties to AMPSO sodium salt:
| Compound Name | Molecular Formula | pH Range | Unique Features |
|---|---|---|---|
| CAPSO sodium salt | C₇H₁₆NNaO₅S | 8.5 - 10.0 | Effective at higher pH ranges |
| TAPS sodium salt | C₈H₁₈NNaO₃S | 8.4 - 9.6 | Known for its stability in alkaline conditions |
| BICINE sodium salt | C₆H₁₃NNaO₄ | 7.6 - 9.0 | Suitable for applications requiring lower pH |
Uniqueness
AMPSO sodium salt stands out due to its specific buffering range (8.3 - 9.7) and stability, making it particularly effective for applications that require precise pH control. Its zwitterionic structure contributes significantly to its buffering capacity, distinguishing it from other similar compounds that may have different pH ranges or stability characteristics .








